2,6-Dibromo-4-(chloroimino)cyclohexa-2,5-dienone
Overview
Description
2,6-Dibromoquinone-4-chloroimide is a chemical compound with the molecular formula C6H2Br2ClNO and a molecular weight of 299.35 g/mol . It is known for its use as a colorimetric dye, particularly in the detection of phenolic compounds . The compound is also referred to as 2,6-Dibromo-N-chloro-p-benzoquinoneimine .
Mechanism of Action
Target of Action
The primary target of 2,6-Dibromoquinone-4-chloroimide is phenolic compounds . Phenolic compounds are a class of chemical compounds consisting of a hydroxyl group (-OH) bonded directly to an aromatic hydrocarbon group. They play critical roles in various biological processes.
Mode of Action
2,6-Dibromoquinone-4-chloroimide reacts with phenolic compounds to produce an indigo dye . This reaction occurs at a pH of approximately 9.4 . The compound is highly reactive and is capable of forming covalent bonds with a variety of molecules.
Biochemical Pathways
The compound’s interaction with phenolic compounds can affect various biochemical pathways. For instance, under the catalysis of alkaline phosphatase (ALP), phenyl phosphate (PP) can produce phenol by dephosphorylation. Then phenol can react with 2,6-dibromoquinone-4-chloroimide (DBQC) under alkaline conditions to produce blue halogenated indophenol (HIP) .
Result of Action
The result of the compound’s action is the formation of a blue dye when it reacts with phenolic compounds . This property makes it useful as a reagent for the detection of these compounds.
Action Environment
The action of 2,6-Dibromoquinone-4-chloroimide is influenced by environmental factors such as pH and temperature. The reaction with phenolic compounds occurs at a pH of approximately 9.4 . The compound is also sensitive to heat and light .
Biochemical Analysis
Biochemical Properties
The primary role of 2,6-Dibromoquinone-4-chloroimide in biochemical reactions is as a Gibbs reagent for the colorimetric detection of phenolic compounds . It interacts with phenolic compounds, which are a type of aromatic organic compound that includes a wide range of biomolecules such as enzymes and proteins . The nature of these interactions is primarily chemical, involving a reaction that produces an indigo dye .
Cellular Effects
The effects of 2,6-Dibromoquinone-4-chloroimide on cells and cellular processes are primarily related to its role in the detection of phenolic compounds . Phenolic compounds play a crucial role in various cellular functions, including cell signaling pathways, gene expression, and cellular metabolism . Therefore, the detection and quantification of these compounds using 2,6-Dibromoquinone-4-chloroimide can provide valuable insights into these cellular processes .
Molecular Mechanism
At the molecular level, 2,6-Dibromoquinone-4-chloroimide exerts its effects through binding interactions with phenolic compounds . This binding triggers a chemical reaction that results in the formation of an indigo dye, which can be detected colorimetrically . This mechanism allows for the detection and quantification of phenolic compounds, providing a measure of their presence and concentration .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,6-Dibromoquinone-4-chloroimide can change over time due to factors such as the stability and degradation of the compound . Specific long-term effects on cellular function observed in in vitro or in vivo studies are not currently available in the literature.
Metabolic Pathways
Given its role in detecting phenolic compounds, it may interact with enzymes or cofactors involved in the metabolism of these compounds .
Subcellular Localization
Given its role in detecting phenolic compounds, it is likely to be present wherever these compounds are found within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Dibromoquinone-4-chloroimide can be synthesized through the bromination of quinone derivatives followed by chlorination. The reaction typically involves the use of bromine and chlorine reagents under controlled conditions to ensure the selective substitution of bromine and chlorine atoms on the quinone ring .
Industrial Production Methods: Industrial production of 2,6-Dibromoquinone-4-chloroimide involves large-scale bromination and chlorination processes. These processes are carried out in reactors designed to handle the exothermic nature of halogenation reactions. The product is then purified through crystallization and filtration techniques to achieve the desired purity levels .
Types of Reactions:
Oxidation: 2,6-Dibromoquinone-4-chloroimide can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It is known to participate in substitution reactions, especially with nucleophiles that can replace the halogen atoms.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of reduced derivatives with fewer halogen atoms.
Substitution: Formation of substituted derivatives with nucleophiles replacing halogen atoms.
Scientific Research Applications
2,6-Dibromoquinone-4-chloroimide has a wide range of applications in scientific research:
Chemistry: Used as a reagent for the colorimetric detection of phenolic compounds.
Biology: Employed in biochemical assays to detect phenolic compounds in biological samples.
Medicine: Utilized in diagnostic tests to identify phenolic compounds in medical samples.
Industry: Applied in the quality control of industrial processes involving phenolic compounds.
Comparison with Similar Compounds
- 2,6-Dibromoquinone-4-chlorimide
- 2,6-Dichloroquinone-4-chloroimide
- 2,6-Dibromoquinone-4-fluoroimide
Comparison: 2,6-Dibromoquinone-4-chloroimide is unique due to its specific halogenation pattern, which imparts distinct chemical properties and reactivity. Compared to its analogs, it has a higher sensitivity for detecting phenolic compounds and produces a more intense color change, making it particularly useful in colorimetric assays .
Properties
IUPAC Name |
2,6-dibromo-4-chloroiminocyclohexa-2,5-dien-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2ClNO/c7-4-1-3(10-9)2-5(8)6(4)11/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYWKEVKEKOTYEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)C(=CC1=NCl)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060215 | |
Record name | 2,6-Dibromoquinone-4-chloroimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1060215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
537-45-1 | |
Record name | 2,6-Dibromoquinone-4-chloroimide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=537-45-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dibromoquinone-4-chlorimide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000537451 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BQC reagent | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,5-Cyclohexadien-1-one, 2,6-dibromo-4-(chloroimino)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,6-Dibromoquinone-4-chloroimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1060215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-dibromo-4-(chloroimino)cyclohexa-2,5-dienone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.881 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,6-DIBROMOQUINONE-4-CHLORIMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H750J4PI0N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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